molecular formula C12H23NO4S B2362859 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396685-51-0

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2362859
CAS No.: 1396685-51-0
M. Wt: 277.38
InChI Key: FOUMQGJBNRVJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a sulfonyl group at the 2-position and a fused 6,8-dioxa ring system. Its core structure, 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 156720-75-1), serves as a scaffold for derivatives with diverse substituents .

Properties

IUPAC Name

2-butylsulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-4-5-6-18(14,15)13-7-12(8-13)9-16-11(2,3)17-10-12/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMQGJBNRVJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC2(C1)COC(OC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the regioselective ring expansion of Meldrum’s acid-derived spirocyclopropanes with stabilized sulfonium ylides. This method affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in high yields without the formation of isomers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the 2-Position

a) 2-(2-Chlorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 1396888-81-5)
  • Structure : A 2-chlorobenzoyl group replaces the butylsulfonyl moiety.
  • Properties: Molecular Formula: C₁₅H₁₈ClNO₃ (vs. C₁₃H₂₃NO₅S for the butylsulfonyl derivative). The chlorobenzoyl group introduces aromaticity and moderate electron withdrawal, differing from the aliphatic butylsulfonyl group.
  • Applications : Primarily used in research as a chemical intermediate .
b) 7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane
  • Structure : Selenium replaces the nitrogen atom in the azaspiro ring.
  • Properties :
    • Increased atomic radius and reduced electronegativity compared to nitrogen.
    • Altered redox behavior and stability due to selenium's unique chemistry.
  • Applications : Studied in electrochemical models for hydrogenase enzymes .

Core Modifications: Nitrogen and Oxygen Variations

a) 2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure : An additional nitrogen atom at the 7-position.
  • Properties :
    • Enhanced hydrogen-bonding capacity and basicity.
    • Example : Compound 5b (KiS1R = 13 nM) shows high sigma-1 receptor (S1R) antagonism, critical for analgesic effects .
  • Applications : Drug discovery for neurological disorders .
b) 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic Acid
  • Structure : A phenyl group and carboxylic acid replace the dimethyl-dioxa and sulfonyl groups.
  • Synthesized via cyclization of dibromoneopentyl glycol and benzaldehyde .
  • Applications : Intermediate for functionalized spirocycles in medicinal chemistry .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Butylsulfonyl at 2-position C₁₃H₂₃NO₅S Electron-withdrawing, potential drug intermediate [15]
2-(2-Chlorobenzoyl)-analog 2-Chlorobenzoyl at 2-position C₁₅H₁₈ClNO₃ Aromatic, moderate reactivity [2]
2,7-Diazaspiro[3.5]nonane (e.g., Compound 5b) Additional nitrogen at 7-position Varies High S1R affinity (Ki = 13 nM), analgesic [10]
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic Acid Phenyl and carboxylic acid C₁₆H₁₈O₄ Polar, synthetic intermediate [6]
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane Selenium replacing nitrogen C₇H₁₂O₂Se Redox-active, electrochemical studies [12]

Biological Activity

2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates both sulfur and oxygen functionalities. Its molecular formula is C₁₃H₁₉N₃O₂S, and it features a butylsulfonyl group that may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of spirocyclic compounds can exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the KRAS G12C mutation, which is a common driver in various cancers. These compounds bind covalently to the mutated KRAS protein, leading to reduced tumor growth in xenograft models .

The proposed mechanism involves the inhibition of RAS protein signaling pathways critical for cell proliferation and differentiation. By targeting the switch-II pocket of KRAS G12C, these compounds disrupt downstream signaling cascades that promote tumorigenesis .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds in this class exhibit favorable metabolic stability in liver microsomes from both human and mouse models . This stability is crucial for maintaining therapeutic levels in vivo.

Study 1: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)

A study conducted on a series of spirocyclic compounds demonstrated their efficacy against NSCLC cell lines. The lead compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. In vivo studies using NCI-H1373 xenograft models showed substantial tumor reduction upon administration of the compound .

Study 2: Structural Optimization

Further research focused on optimizing the structure of this compound to enhance its binding affinity and selectivity towards KRAS G12C. Modifications in the side chains led to improved potency and reduced off-target effects, highlighting the importance of structural features in drug design .

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorInhibition of KRAS G12C mutation; significant tumor reduction in xenograft models
PharmacokineticsFavorable metabolic stability in human and mouse liver microsomes
CytotoxicityIC50 values in low micromolar range against NSCLC cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.